molecular formula C7H15NO B3245201 (1S,2S)-2-methoxycyclohexan-1-amine CAS No. 1668628-91-8

(1S,2S)-2-methoxycyclohexan-1-amine

Cat. No.: B3245201
CAS No.: 1668628-91-8
M. Wt: 129.2 g/mol
InChI Key: NBWFBXBZOBXMHO-BQBZGAKWSA-N
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Description

“(1S,2S)-2-methoxycyclohexan-1-amine” is a chemical compound. It is a derivative of cyclohexane, a cyclic hydrocarbon, with a methoxy group (-OCH3) attached to the 2nd carbon and an amine group (-NH2) attached to the 1st carbon . The (1S,2S) prefix indicates the stereochemistry of the molecule, meaning that it is a chiral compound with specific spatial orientation of its atoms .

Scientific Research Applications

Heterocyclic Amines in Food Processing Research highlights the formation of heterocyclic amines, mutagenic and carcinogenic compounds, during the cooking of meat. These compounds form from natural meat components like creatinine, amino acids, and sugars. Studies suggest methodologies to mitigate their formation, thereby reducing human intake and associated health risks (Knize & Felton, 2005).

Catalysis and Organic Synthesis Cyclic amines, including cyclohexyl amines, are pivotal in recyclable copper catalyst systems for C–N bond-forming cross-coupling reactions. These systems facilitate the synthesis of complex molecules, indicating the potential for commercial exploitation in organic synthesis (Kantam et al., 2013).

Advanced Oxidation Processes Amines, including cyclohexyl and aromatic amines, are targets for degradation using advanced oxidation processes (AOPs), which are effective in mineralizing nitrogen-containing compounds. This approach improves the efficacy of water treatment schemes and mitigates the environmental impact of these compounds (Bhat & Gogate, 2021).

Environmental Contamination and Remediation Amine-functionalized materials, particularly metal–organic frameworks (MOFs), are explored for environmental remediation, including CO2 capture. The amino functionality enhances interaction with CO2, demonstrating the role of such compounds in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Food Safety and Public Health Research on biogenic amines (BAs) in foods, like wine and fermented products, outlines the importance of controlling their levels due to potential toxic effects. BAs are formed by microbial decarboxylation of amino acids and can indicate food spoilage or hygienic issues (Ekici & Omer, 2020).

Future Directions

Future research on “(1S,2S)-2-methoxycyclohexan-1-amine” could involve further exploration of its synthesis, structure, reactivity, and potential applications . This could include studies on its potential use in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

(1S,2S)-2-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWFBXBZOBXMHO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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